Desmethoxy Fluvoxamine
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Overview
Description
Desmethoxy fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI) that functions by binding to the serotonin transporter and inhibiting the reuptake of serotonin into the presynaptic neuron . This compound is chemically identified as (E)-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime maleate . It is structurally related to fluvoxamine, a well-known antidepressant used primarily for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD).
Preparation Methods
The synthesis of desmethoxy fluvoxamine involves several steps, starting from the precursor fluvoxamine. The synthetic route typically includes the following steps:
Formation of the oxime: The precursor compound undergoes a reaction with hydroxylamine to form the oxime derivative.
Reduction: The oxime is then reduced to the corresponding amine.
Substitution: The amine undergoes a substitution reaction to introduce the trifluoromethyl group.
Industrial production methods for this compound are similar to those used for fluvoxamine, involving large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Desmethoxy fluvoxamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, which are often pharmacologically inactive.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can be introduced or modified through substitution reactions.
Common reagents and conditions used in these reactions include hydroxylamine for oxime formation, reducing agents like lithium aluminum hydride for reduction, and trifluoromethylating agents for substitution reactions. The major products formed from these reactions are typically the corresponding amines and substituted derivatives .
Scientific Research Applications
Desmethoxy fluvoxamine has a wide range of scientific research applications:
Mechanism of Action
Desmethoxy fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane. This inhibition enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonergic neurotransmission . Additionally, this compound acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects .
Comparison with Similar Compounds
Desmethoxy fluvoxamine is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it has unique properties that distinguish it from these compounds:
Properties
IUPAC Name |
2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWVEFPUVMRRCU-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217216-82-4 |
Source
|
Record name | Desmethoxy fluvoxamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHOXY FLUVOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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